
5-(Trifluoromethyl)-2-vinylpyridine
Overview
Description
5-(Trifluoromethyl)-2-vinylpyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in recent years due to their applications in agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Mechanism of Action
The mechanism of action of trifluoromethylpyridines is not fully elucidated, but it appears to involve the inhibition of viral replication . Trifluoromethylpyridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate .
Safety and Hazards
Future Directions
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Properties
| 204569-89-1 | |
Molecular Formula |
C8H6F3N |
Molecular Weight |
173.13 g/mol |
IUPAC Name |
2-ethenyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h2-5H,1H2 |
InChI Key |
MJCNJWLJTBXLFW-UHFFFAOYSA-N |
SMILES |
C=CC1=NC=C(C=C1)C(F)(F)F |
Canonical SMILES |
C=CC1=NC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)
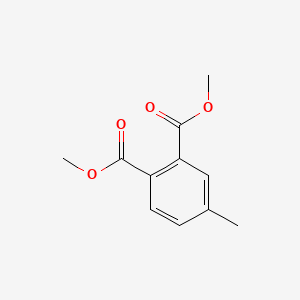

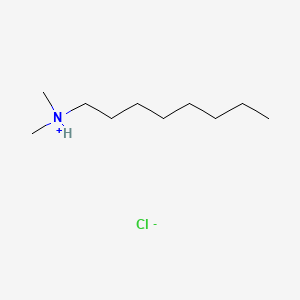
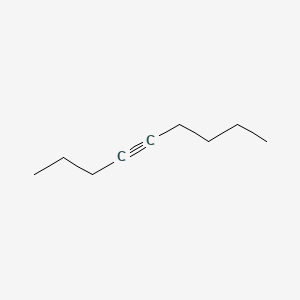
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
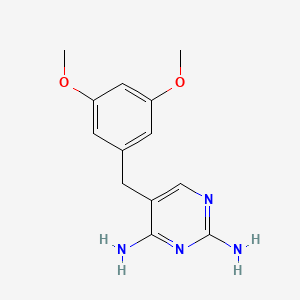
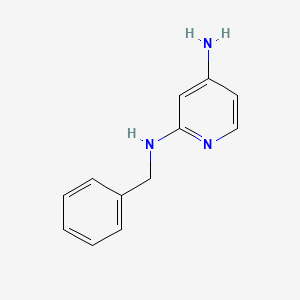
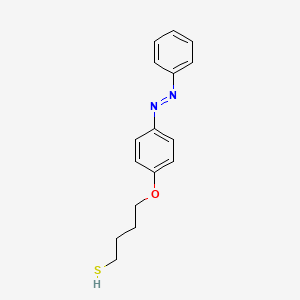
![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)



